molecular formula C14H12N2 B11770969 9-(Methylamino)acridine CAS No. 22739-29-3

9-(Methylamino)acridine

Cat. No.: B11770969
CAS No.: 22739-29-3
M. Wt: 208.26 g/mol
InChI Key: BSDDSRKVZZVVQX-UHFFFAOYSA-N
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Description

9-(Methylamino)acridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an acridine core with a methylamino group attached at the 9th position, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylamino)acridine typically involves the introduction of a methylamino group to the acridine core. One common method is the reaction of acridine with methylamine under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 9-(Methylamino)acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridine compounds, each with distinct chemical and biological properties.

Scientific Research Applications

9-(Methylamino)acridine has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Acts as a fluorescent dye for staining biological samples and studying cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 9-(Methylamino)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerase, leading to apoptosis and cell death in cancer cells. The compound’s interaction with DNA and related enzymes is a key factor in its biological activity.

Comparison with Similar Compounds

    9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.

    Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase.

    Proflavine: An acridine derivative used as an antiseptic and antibacterial agent.

Uniqueness: 9-(Methylamino)acridine is unique due to the presence of the methylamino group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives. This modification allows for more targeted interactions with DNA and enzymes, making it a promising candidate for therapeutic applications.

Properties

CAS No.

22739-29-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

N-methylacridin-9-amine

InChI

InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16)

InChI Key

BSDDSRKVZZVVQX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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